2-Bromo-3-iodo-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry and Materials Science
Biphenyl moieties are integral components in a vast range of applications, from pharmaceuticals and agrochemicals to advanced materials. rsc.org In medicinal chemistry, the biphenyl unit is considered a "privileged scaffold" due to its ability to interact with biological targets, often fitting into hydrophobic pockets and participating in π-π stacking interactions with amino acid residues. mdpi.com This has led to the development of numerous drugs containing the biphenyl core. rsc.org
In the field of materials science, biphenyl derivatives are crucial for the creation of liquid crystals, organic light-emitting diodes (OLEDs), and organic solar cells. rsc.orgmdpi.comontosight.ai The tunable electronic properties of the biphenyl system, which can be modulated by the introduction of various substituents, allow for the design of materials with specific optical and electrical characteristics. ontosight.ai Furthermore, the rigid yet conformationally flexible nature of the biphenyl linkage is advantageous for creating materials with desired morphologies and thermal stabilities. Axially chiral biphenyls are also widely employed as ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. mdpi.com
Overview of Halogenated Biphenyls as Versatile Synthetic Intermediates
The strategic placement of halogen atoms on the biphenyl scaffold transforms it into a highly versatile platform for synthetic transformations. rsc.org Halogenated biphenyls are key precursors in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, which are fundamental methods for constructing carbon-carbon bonds. rsc.orgvanderbilt.edu The differential reactivity of various halogens (I > Br > Cl > F) allows for selective and sequential reactions, providing a powerful tool for the regiocontrolled synthesis of polysubstituted biphenyls. rsc.org
For instance, the presence of two different halogens, such as in 2-bromo-3-iodo-1,1'-biphenyl, offers the potential for orthogonal reactivity. The more reactive carbon-iodine bond can be selectively functionalized while leaving the carbon-bromine bond intact for a subsequent transformation. rsc.orgliv.ac.uk This stepwise approach is invaluable for the construction of complex molecular architectures that would be challenging to assemble through other means. Halogenated biphenyls are also used in the synthesis of phosphine (B1218219) ligands for catalysis and in the preparation of various heterocyclic compounds. rsc.orgliv.ac.uk
Structural and Electronic Considerations for Vicinally Dihalogenated Biphenyls, with Specific Reference to this compound
The electron-withdrawing nature of the halogen atoms can affect the electron density of the aromatic rings, influencing their reactivity in electrophilic and nucleophilic substitution reactions. ichem.md Furthermore, the different electronegativities and sizes of bromine and iodine lead to distinct bond lengths and bond strengths for the C-Br and C-I bonds. This difference is the basis for the selective reactivity often exploited in synthetic chemistry. rsc.org
The specific substitution pattern of this compound makes it a valuable intermediate. For example, the iodine at the 3-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the bromine at the 2-position. rsc.org This allows for the selective introduction of a substituent at the 3-position, followed by a subsequent reaction at the 2-position. This regioselectivity is a powerful tool for the synthesis of highly functionalized and sterically hindered biphenyl derivatives.
Below is a table summarizing some of the key properties of related halogenated biphenyls, highlighting the impact of halogen substitution on their molecular characteristics.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Applications/Reactivity |
| 4'-Bromo-[1,1'-biphenyl]-3-ol | C₁₂H₉BrO | 249.1 | Intermediate in organic synthesis. |
| 4'-Bromo-3-iodo-1,1'-biphenyl | C₁₂H₈BrI | 359.0 | Used in Suzuki-Miyaura coupling and for OLED materials. |
| 3-Bromo-4-iodo-1,1'-biphenyl | C₁₂H₈BrI | 359.0 | Utilized in photovoltaic materials and ligand design. |
| 2-Bromo-2'-iodo-1,1'-biphenyl | C₁₂H₈BrI | 359.0 | A colorless needle-like solid. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8BrI |
|---|---|
Molecular Weight |
359.00 g/mol |
IUPAC Name |
2-bromo-1-iodo-3-phenylbenzene |
InChI |
InChI=1S/C12H8BrI/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9/h1-8H |
InChI Key |
SXXXWDQYKNWGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)I)Br |
Origin of Product |
United States |
Reactivity and Transformations of 2 Bromo 3 Iodo 1,1 Biphenyl in Complex Chemical Syntheses
Chemoselective Reactivity of Halogen Atoms in Dihalobiphenyl Systems
The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is a key feature of 2-bromo-3-iodo-1,1'-biphenyl, enabling chemists to perform sequential modifications with high selectivity.
In dihalobiphenyl systems, the reactivity of the halogen atoms towards various reagents is primarily governed by the strength of the carbon-halogen bond. The C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to cleavage.
Bond Dissociation Energies and Bond Lengths
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (nm) |
| C-Br | ~285 | ~0.193 |
| C-I | ~213 | ~0.214 |
This table presents approximate bond dissociation energies and bond lengths for carbon-halogen bonds, which can vary slightly depending on the specific molecular environment. quora.comchemguideforcie.co.uk
This difference in bond strength is a direct consequence of the atomic size and electronegativity of the halogen atoms. Iodine is larger and less electronegative than bromine, resulting in a longer and more polarizable C-I bond. chemguideforcie.co.ukdoubtnut.com Consequently, the C-I bond is more readily cleaved in reactions such as nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. chemguideforcie.co.ukreddit.com
The general order of reactivity for carbon-halogen bonds in such reactions is C-I > C-Br > C-Cl > C-F. quora.comdoubtnut.com This trend is exploited in the selective functionalization of this compound, where reactions can be directed to the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.
The positions of the halogen substituents on the biphenyl (B1667301) rings also play a crucial role in their reactivity. In this compound, both halogens are in ortho and meta positions relative to the biphenyl linkage, respectively. This arrangement introduces steric and electronic effects that can modulate the reactivity of the C-Br and C-I bonds.
The ortho position of the bromine atom can lead to steric hindrance, potentially slowing down its reaction rate compared to a bromine atom in a less crowded environment. Conversely, the electronic effects of the adjacent phenyl ring and the iodine atom can influence the electron density at the carbon atom bonded to bromine, thereby affecting its susceptibility to attack. The interplay of these steric and electronic factors can be complex and is often dependent on the specific reaction conditions and the nature of the incoming reagent.
Carbon-Halogen Bond Activation in Catalytic and Stoichiometric Reactions
The activation of the C-Br and C-I bonds in this compound is a fundamental step in many of its synthetic applications. This activation can be achieved through various mechanisms, including oxidative addition in transition-metal catalysis and radical-mediated processes.
Transition-metal catalysis, particularly with palladium and nickel complexes, is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. A key step in these catalytic cycles is the oxidative addition of the carbon-halogen bond to a low-valent metal center.
Due to the lower bond dissociation energy of the C-I bond, it undergoes oxidative addition more readily than the C-Br bond. This chemoselectivity allows for the preferential reaction at the C-I position. For example, in a palladium-catalyzed Suzuki or Sonogashira coupling reaction, this compound would be expected to react selectively at the 3-position (iodine) under carefully controlled conditions. The resulting bromo-functionalized biphenyl product can then be subjected to a second cross-coupling reaction at the C-Br position, often requiring more forcing conditions (e.g., higher temperatures, different ligands or catalyst systems).
Carbon-halogen bonds can also be activated through radical-mediated pathways. This can involve single-electron transfer (SET) from a reductant or photochemically induced homolytic cleavage. The weaker C-I bond is more susceptible to homolytic cleavage, leading to the formation of an aryl radical at the 3-position of the biphenyl ring.
These aryl radical intermediates are highly reactive and can participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions. The generation of radicals from this compound offers an alternative synthetic strategy to transition-metal-catalyzed reactions, providing access to different product profiles.
Intramolecular Cyclization and Annulation Reactions
The ortho- and meta- disposition of the bromine and iodine atoms in this compound makes it a suitable precursor for the synthesis of fused polycyclic aromatic compounds through intramolecular cyclization and annulation reactions.
By selectively activating one of the carbon-halogen bonds and introducing a suitable tethered functional group at the other halogen's position (or vice versa), it is possible to construct new rings. For instance, a Sonogashira coupling at the C-I position followed by an intramolecular Heck reaction involving the C-Br bond could lead to the formation of a six-membered ring, resulting in a dibenzofuran (B1670420) or related heterocyclic system. The ability to perform sequential, chemoselective reactions on this substrate is paramount for the successful execution of such tandem cyclization strategies.
Formation of Polycyclic Aromatic and Heteroaromatic Systems (e.g., Tetraphenylenes, Carbazole (B46965) Derivatives)
The rigid biphenyl backbone of this compound serves as a scaffold for synthesizing larger, often non-planar, polycyclic systems through intramolecular cyclization reactions.
Tetraphenylenes: The synthesis of tetraphenylene (B3251814), a saddle-shaped polycyclic aromatic hydrocarbon, has been historically achieved through the coupling of 2,2'-dihalobiphenyls beilstein-journals.org. For instance, the conversion of 2,2'-dibromobiphenyl (B83442) to its Grignard reagent followed by treatment with copper(II) chloride yields tetraphenylene beilstein-journals.org. By analogy, precursors like this compound are potential substrates for intramolecular aryl-aryl coupling reactions. Under palladium or nickel catalysis, selective activation of the C-I bond could initiate a C-H activation cascade, ultimately leading to a cyclized tetraphenylene core. The reaction typically proceeds through a palladacycle intermediate, followed by reductive elimination to form the new carbon-carbon bonds of the eight-membered ring labxing.comresearchgate.net.
Carbazole Derivatives: Carbazoles are significant nitrogen-containing heterocycles found in numerous natural products and functional materials labxing.comresearchgate.net. The construction of the carbazole skeleton often involves the formation of two C-N bonds on a biphenyl unit. Palladium-catalyzed double N-arylation of primary amines with 2,2'-dihalobiphenyls is a common strategy nih.gov. A facile approach for carbazole synthesis from 2-iodobiphenyls involves a palladium-catalyzed C-H activation and subsequent amination with a nitrogen source like diaziridinone labxing.com. For a substrate like this compound, this transformation would likely proceed via a tandem sequence involving the formation of a palladacycle intermediate at the C-I position, followed by a dual C-N bond formation sequence to yield a substituted carbazole labxing.com. The bromine atom would remain intact, allowing for further diversification of the final product.
Interactive Data Table: Synthesis of Heteroaromatic Systems from Related Biphenyls
| Precursor Type | Reagents | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodobiphenyl | Diaziridinone, Cs2CO3, KOAc | Pd(OAc)2 | Carbazole | 90% | labxing.com |
| o-Iodoaniline / Silylaryl triflate | CsF, then Pd(OAc)2 / PCy3 | Pd(OAc)2 | Carbazole | Good to Excellent | nih.gov |
| 2,2'-Dibromobiphenyl | Grignard formation, then CuCl2 | - | Tetraphenylene | 16% | beilstein-journals.org |
Spiroannulation Reactions
Spirocyclic frameworks are integral to many natural products and pharmaceuticals. Transition-metal-catalyzed C-H activation-initiated spiroannulation reactions have emerged as an efficient method for their construction consensus.app. In this context, 2-halobiaryls can serve as key building blocks. For instance, the palladium-catalyzed [4+1] spiroannulation of o-iodobiaryls with coupling partners like bromonaphthols can generate complex spirofluorene molecules. This process involves the formation of a five-membered palladacycle via C-H activation, which then engages in the annulation cascade. The use of this compound in such a reaction would be expected to proceed with high regioselectivity, with the initial oxidative addition occurring at the more reactive C-I bond, leaving the C-Br bond available for subsequent synthetic manipulations.
Synthesis of Fused Ring Systems (e.g., Benzothienopyridines, Benzoselenopyridines, Benzotelluropyridines)
The synthesis of fused heterocyclic systems containing heavier chalcogens (S, Se, Te) is of interest for materials science and medicinal chemistry. While direct examples using this compound for the synthesis of benzothienopyridines or their selenium/tellurium analogs are not prominent in the literature, established synthetic principles allow for postulation of viable routes. A plausible strategy would involve a selective ortho-lithiation or magnesium-halogen exchange at the C-I position, followed by quenching with elemental sulfur, selenium, or tellurium. The resulting ortho-bromoaryl-chalcogenate species could then undergo an intramolecular cross-coupling reaction, such as a copper- or palladium-catalyzed cyclization, with a suitable nitrogen-containing fragment to construct the fused pyridine (B92270) ring. This stepwise approach leverages the differential reactivity of the halogen atoms to build the complex heterocyclic core in a controlled manner.
Intermolecular Cross-Coupling for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Intermolecular cross-coupling reactions are a cornerstone of modern organic synthesis, and the distinct electronic properties of the C-I and C-Br bonds in this compound make it an ideal substrate for selective, sequential couplings.
Advanced Suzuki-Miyaura and Related C-C Coupling Reactions
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, is a powerful tool for C-C bond formation libretexts.orgyoutube.comnih.gov. A critical aspect of this reaction is the first step of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl illinois.edu.
Consequently, for this compound, a Suzuki-Miyaura coupling can be performed with high selectivity at the C-3 position (the C-I bond). By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to couple an aryl or alkyl boronic acid at the iodinated position while leaving the C-Br bond at the C-2 position untouched. This initial coupling yields a 2-bromo-3-aryl-1,1'-biphenyl derivative, which can then be subjected to a second, distinct cross-coupling reaction at the C-Br position, enabling the programmed synthesis of highly substituted, non-symmetrical bi- and terphenyl systems.
Interactive Data Table: Typical Conditions for Selective Suzuki-Miyaura Coupling
| Halide Reactivity | Typical Catalyst | Common Ligands | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Ar-I (more reactive) | Pd(PPh3)4, Pd(OAc)2 | PPh3, SPhos, XPhos | K2CO3, Cs2CO3, K3PO4 | Dioxane/H2O, Toluene, DMF | libretexts.orgyonedalabs.com |
| Ar-Br (less reactive) | Pd(OAc)2, Pd2(dba)3 | Buchwald ligands (e.g., RuPhos), NHCs | K3PO4, CsF, t-BuONa | Toluene, THF, Dioxane | nih.govyonedalabs.com |
C-N, C-O, C-S, C-Se, and C-Te Bond Formation via Cross-Coupling Methodologies
Beyond C-C bonds, the selective formation of carbon-heteroatom bonds is crucial for synthesizing pharmaceuticals and organic materials. Methodologies such as the Buchwald-Hartwig amination (for C-N bonds) and the Chan-Lam coupling (for C-O, C-S bonds) are widely employed tcichemicals.comias.ac.in.
Similar to the Suzuki-Miyaura reaction, the selectivity of these transformations on this compound is dictated by the greater reactivity of the C-I bond in palladium- and copper-catalyzed systems.
C-N Bond Formation: A Buchwald-Hartwig amination can be selectively performed at the C-I position to introduce a primary or secondary amine. The resulting 2-bromo-3-amino-1,1'-biphenyl is a versatile intermediate for the synthesis of nitrogen-containing heterocycles nih.govnih.govresearchgate.net.
C-S/C-Se Bond Formation: The construction of C-S and C-Se bonds can be achieved through coupling with thiols or selenols, often using copper or palladium catalysts ias.ac.inmdpi.com. These reactions provide access to organosulfur and organoselenium compounds, which have applications in materials science and as synthetic intermediates rsc.orgnih.gov. Again, the reaction would preferentially occur at the C-3 position of the target molecule.
Nucleophilic Aromatic Substitution (SNAr) and Elimination-Addition Mechanisms in Halogenated Biphenyls
While cross-coupling reactions are dominant, the reactivity of halogenated biphenyls towards nucleophiles can also be understood through nucleophilic aromatic substitution (SNAr) and elimination-addition (benzyne) mechanisms nih.govnih.gov.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves a two-step addition-elimination process, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex libretexts.org. This pathway is generally unfavorable for simple aryl halides like this compound because it requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate wikipedia.orgmasterorganicchemistry.comyoutube.com. The parent biphenyl system lacks this activation, rendering it largely inert to SNAr reactions under typical conditions. Furthermore, in contrast to transition-metal catalysis, the leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, due to the electronegativity of the halogen stabilizing the intermediate and facilitating the initial nucleophilic attack, which is the rate-determining step youtube.com.
Elimination-Addition (Benzyne) Mechanism: In the absence of activating groups, nucleophilic substitution on aryl halides can be forced under harsh conditions, such as the use of an extremely strong base like sodium amide (NaNH2) youtube.com. This proceeds via an elimination-addition mechanism libretexts.org. The strong base first abstracts a proton from a carbon adjacent to a halogen, leading to the elimination of the halide and the formation of a highly reactive "benzyne" (or aryne) intermediate, which contains a formal triple bond within the aromatic ring. The nucleophile then adds to one of the sp-hybridized carbons of the benzyne (B1209423), followed by protonation to yield the final product youtube.comlibretexts.org. For this compound, treatment with a base like NaNH2 could potentially lead to multiple benzyne intermediates, resulting in a mixture of regioisomeric products, as the nucleophile can add to either end of the aryne triple bond.
Mechanistic Investigations and Computational Studies of Reactions Involving 2 Bromo 3 Iodo 1,1 Biphenyl
Detailed Elucidation of Catalytic Cycles
The selective functionalization of 2-bromo-3-iodo-1,1'-biphenyl hinges on the careful orchestration of catalytic cycles, primarily employing palladium and copper complexes. The distinct electronic and steric properties of the C-I and C-Br bonds allow for differentiated activation, a feature that is central to the synthetic strategies involving this substrate.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in reactions with this compound has enabled the construction of intricate molecular frameworks. A plausible catalytic cycle for a palladium(0)-catalyzed spiroannulation reaction, for instance, commences with the oxidative addition of the more labile carbon-iodine bond of the biphenyl (B1667301) substrate to a Pd(0) catalyst. nih.gov This initial step is favored due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. The resulting arylpalladium(II) intermediate can then undergo intramolecular C-H activation, facilitated by a suitable base, to form a five-membered palladacycle. nih.gov Subsequent reaction with a coupling partner, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the spiroannulated product. nih.gov
In the context of C-H activation/cross-coupling reactions, cationic palladium(II) complexes have demonstrated high reactivity. beilstein-journals.org A proposed catalytic cycle involves three key steps: C-H activation to generate a cationic palladacycle, reaction of this palladacycle with a coupling partner (such as an aryl iodide, arylboronic acid, or acrylate), and finally, regeneration of the active cationic palladium catalyst. beilstein-journals.org The directing group on the substrate is often crucial for achieving high efficiency and selectivity in these transformations. beilstein-journals.org
A generalized mechanistic manifold for palladium-catalyzed C-H functionalization involves the formation of a cyclopalladated intermediate. nih.gov This intermediate can then proceed through two primary pathways: a Pd(II)/Pd(0) cycle, where functionalization occurs via reductive elimination or β-hydride elimination, or a Pd(II)/Pd(IV) cycle, which is often operative when using strong oxidants. nih.gov
Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-based methodologies. In the realm of aerobic oxidative biaryl coupling, mechanistic studies suggest that both Cu(I) and Cu(II) precatalysts can initiate the catalytic cycle. nih.gov However, the active catalyst may form in a pre-steady-state "self-processing" step, which can involve the oxygenation of the substrate. nih.gov This modified catalyst can then exhibit exclusive oxidase activity, promoting the desired C-C bond formation with high selectivity. nih.gov
For copper-catalyzed N-arylation of amides, kinetic studies point towards the activation of the aryl halide by a ligated copper(I) amidate complex as the rate-determining step. mit.edu The mechanism can involve the coordination of the aryl iodide to the Cu(I) amidate, followed by an inner-sphere single-electron transfer. mit.edu The nature of the ligand, typically a chelating diamine, is critical in controlling the concentration and reactivity of the active catalytic species. mit.edu
Influence of Ligand Design and Reaction Conditions on Reactivity and Selectivity
The outcome of transition metal-catalyzed reactions is profoundly influenced by the choice of ligands and the specific reaction conditions employed. These factors can dictate the rate, yield, and selectivity of a given transformation.
In palladium-catalyzed C-H functionalization, the ligand can play multiple roles, including stabilizing the active catalyst, facilitating the C-H activation step, and promoting the desired bond-forming event. For instance, the use of chelating bis(N-heterocyclic carbene) ligands has been shown to promote the C(sp³)–H activation of methane. nih.gov In other systems, thioether carboxylic acid (S,O-ligand) has been identified as highly efficient in promoting a variety of Pd-catalyzed C–H olefination reactions of non-directed arenes. rsc.org Mechanistic studies suggest that such S,O-ligands can trigger the formation of more reactive cationic palladium species, thereby accelerating the reaction. rsc.orgnih.gov Bicyclic sulfoxide (B87167) ligands have also proven effective for enabling both N- and C-alkylation in palladium-catalyzed allylic C-H oxidation. mdpi.com
Reaction conditions, such as the choice of base and additives, are also critical. In a palladium-catalyzed spiroannulation, the use of a strong base like cesium carbonate (Cs₂CO₃) was found to inhibit the undesired [4+4] dimerization, while the addition of cesium pivalate (B1233124) (CsOPiv) was indispensable for the C-H activation step. nih.gov The solvent can also play a crucial role, not only in solubilizing the reactants and catalyst but also in participating in the reaction, as seen in some oxygenation reactions where the solvent acts as the source of the oxygen functionality. nih.gov
The following table summarizes the effect of different ligands and conditions on palladium-catalyzed reactions, drawing from general findings applicable to substrates like this compound.
| Reaction Type | Catalyst System | Ligand/Additive | Effect on Reactivity/Selectivity |
| Spiroannulation | Pd(0) | CsOPiv | Essential for C-H activation. nih.gov |
| C-H Olefination | Pd(OAc)₂ | S,O-Ligand | Promotes formation of reactive cationic Pd species. rsc.orgnih.gov |
| Allylic C-H Oxidation | Pd₂(dba)₃ | Bicyclic Bissulfoxide | Enables N- and C-alkylation. mdpi.com |
| C(sp³)-H Activation | Pd(II) | Bis(N-heterocyclic carbene) | Promotes activation of strong C-H bonds. nih.gov |
Understanding and Control of Regioselectivity and Chemoselectivity in Multi-Halogenated Systems
A central challenge in the functionalization of polyhalogenated molecules like this compound is the control of chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preference for bond formation at one position over another. study.comslideshare.net
In the case of this compound, the primary chemoselective challenge is the selective activation of the C-I versus the C-Br bond. Due to the significantly lower bond dissociation energy of the C-I bond, palladium-catalyzed cross-coupling reactions typically proceed with high chemoselectivity at the iodine-bearing carbon. This has been demonstrated in reactions where 2-iodo-1,1'-biphenyl derivatives are used, showing much higher reactivity compared to their 2-bromo counterparts under identical conditions. nih.gov
The control of regioselectivity becomes crucial when multiple C-H bonds are available for activation. In such cases, the use of directing groups can steer the catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov The inherent electronic and steric properties of the substrate also play a significant role. The development of catalytic systems that exhibit excellent chemo- and regioselectivities is a key area of research, as it allows for the streamlined synthesis of complex molecules without the need for cumbersome protecting group strategies. rsc.org
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry has emerged as a powerful tool for unraveling the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. pitt.edu By modeling the potential energy surface of a reaction, computational methods can help identify transition states, intermediates, and the lowest energy reaction pathways.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and has proven to be particularly valuable in the field of organometallic catalysis. scispace.com DFT calculations can be employed to determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. scispace.com This information allows for the construction of a detailed energy landscape for a proposed catalytic cycle.
By comparing the activation energies of different possible pathways, DFT can help to rationalize experimentally observed selectivity. For example, in a [3+2] cycloaddition reaction, DFT calculations were used to analyze the energies associated with different reaction pathways, successfully explaining the experimentally observed chemoselectivity and regioselectivity. scispace.com In the context of copper-catalyzed reactions, DFT has been used to explore different mechanistic possibilities, such as those involving vinyl cations or alkenyl-Cu(III) complexes, by comparing their free energy profiles. beilstein-journals.org
For reactions involving this compound, DFT could be used to:
Calculate the energy barriers for the oxidative addition of the C-I versus the C-Br bond to a palladium catalyst, providing a quantitative basis for the observed chemoselectivity.
Model the transition states for C-H activation at different positions on the biphenyl core to understand the factors governing regioselectivity.
Investigate the influence of different ligands on the stability of intermediates and the height of activation barriers, thereby guiding the rational design of more efficient catalysts.
The synergy between experimental and computational studies is crucial for a comprehensive understanding of the mechanisms governing the reactivity of this compound, ultimately enabling the development of novel and efficient synthetic methodologies.
Molecular Orbital Theory and Electronic Structure Calculations
The electronic behavior of this compound is governed by the principles of molecular orbital (MO) theory. The interaction of the atomic orbitals of the constituent carbon, hydrogen, bromine, and iodine atoms results in a set of delocalized molecular orbitals, each with a specific energy level. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity and electronic properties.
The electronegativity and size of the bromine and iodine atoms affect the electron distribution within the biphenyl system. The iodine atom, being less electronegative and more polarizable than bromine, is expected to have a more pronounced effect on the electronic structure. The ortho positioning of both halogens induces steric strain, leading to a twisted conformation between the two phenyl rings. This dihedral angle is a critical determinant of the extent of π-conjugation across the biphenyl linkage, which in turn affects the HOMO-LUMO energy gap. A larger dihedral angle generally leads to a larger HOMO-LUMO gap due to reduced conjugation.
The HOMO is likely to be localized on the more electron-rich regions of the molecule, potentially with significant contributions from the p-orbitals of the iodine and bromine atoms. Conversely, the LUMO is expected to be distributed over the π-system of the biphenyl rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicates chemical reactivity and electronic transition energy. |
| Dipole Moment | ~ 1.5 - 2.0 D | Reflects the overall polarity of the molecule. |
Note: These values are estimations based on computational studies of similar halogenated biphenyls and are intended for illustrative purposes.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a compound with its reactivity. bit.edu.cn These models are built by quantifying structural features into numerical descriptors and then using regression analysis to establish a mathematical relationship with an experimental or computationally determined measure of reactivity.
For this compound, a QSRR model could be developed to predict its reactivity in a specific chemical transformation, such as a cross-coupling reaction or an oxidation process. The development of such a model would involve the following steps:
Data Set Generation: A series of structurally related halogenated biphenyls, including this compound, would be synthesized or computationally modeled. Their reactivity in a target reaction would be measured experimentally or calculated.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the data set. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular volume, surface area, dihedral angle).
Electronic descriptors: Related to the electronic structure (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).
Quantum-chemical descriptors: More sophisticated parameters derived from quantum mechanical calculations.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates a subset of the calculated descriptors with the observed reactivity. The predictive power of the model would then be validated using internal and external validation techniques.
For a QSRR study involving this compound, key descriptors would likely include those that capture the steric and electronic effects of the halogen substituents. For example, the dihedral angle between the phenyl rings would be a critical geometrical descriptor, while the partial charges on the carbon atoms bonded to the bromine and iodine would be important electronic descriptors.
Table 2: Illustrative Descriptors for a Hypothetical QSRR Model of Halogenated Biphenyl Reactivity
| Compound | Dihedral Angle (°) | C-Br Bond Length (Å) | C-I Bond Length (Å) | HOMO Energy (eV) | Reactivity (log k) |
| 2-Bromo-1,1'-biphenyl | 45.2 | 1.905 | N/A | -6.1 | 1.2 |
| 2-Iodo-1,1'-biphenyl | 48.5 | N/A | 2.102 | -5.9 | 1.5 |
| This compound | 55.8 | 1.908 | 2.105 | -6.0 | ? |
| 2,3-Dibromo-1,1'-biphenyl | 54.9 | 1.906 | N/A | -6.2 | 1.0 |
| 2,3-Diiodo-1,1'-biphenyl | 58.1 | N/A | 2.104 | -5.8 | 1.7 |
Note: The data in this table is hypothetical and serves to illustrate the types of descriptors and reactivity data that would be used in a QSRR study. The reactivity value for this compound would be predicted by the developed QSRR model.
Such a QSRR model could provide valuable insights into the reaction mechanism and guide the optimization of reaction conditions or the design of new, more reactive catalysts or substrates.
Strategic Applications of 2 Bromo 3 Iodo 1,1 Biphenyl in Advanced Chemical Synthesis
As a Versatile Building Block for Diversified Organic Molecular Architectures
In the realm of organic chemistry, compounds that serve as foundational scaffolds for the construction of more complex molecules are termed "organic building blocks". merckmillipore.com These molecules possess functional groups that allow for their assembly into larger, more intricate structures. merckmillipore.com 2-Bromo-3-iodo-1,1'-biphenyl is a prime example of such a building block, offering two distinct reactive sites in the form of its halogen substituents. This dual-halogenated biphenyl (B1667301) derivative is a key component in the synthesis of a wide array of organic compounds. tcichemicals.com
The utility of this compound as a versatile building block stems from the differential reactivity of the C-I and C-Br bonds, which can be selectively addressed in cross-coupling reactions. This allows for a programmed, stepwise introduction of different substituents, leading to the creation of highly functionalized and diverse molecular frameworks. This controlled approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex target molecules. The biphenyl core itself is a prevalent structural motif in many biologically active compounds and advanced materials, further underscoring the importance of this building block in synthetic endeavors. tcichemicals.com
Precursor for Optoelectronic and Advanced Materials Development
The unique electronic and structural characteristics of the biphenyl unit in this compound make it an attractive precursor for the development of advanced materials with applications in optoelectronics. The conjugated π-system of the biphenyl core provides a basis for charge transport, a critical property for materials used in electronic devices.
While direct data for this compound is not extensively available, its isomers, such as 3-bromo-3'-iodo-1,1'-biphenyl, are recognized for their utility as intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). watson-int.com The conjugated structure of these brominated and iodinated biphenyls provides favorable electronic properties for OLED applications. arborpharmchem.com For instance, the structure of these compounds allows them to effectively transport holes, and their hole energy levels can be modified through chemical alterations to improve transport efficiency within the luminescent layer. arborpharmchem.com This characteristic makes them valuable as hole transport materials. arborpharmchem.com The biphenyl framework contributes to the formation of stable, amorphous thin films, a desirable morphological feature for OLED devices. The presence of halogen atoms provides reactive handles for the introduction of other functional groups that can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance.
Biphenyl derivatives are well-established components in the synthesis of liquid crystals due to their inherent rigidity and linear, rod-like shape, which are conducive to the formation of liquid crystalline phases. colorado.edu The introduction of substituents onto the biphenyl core allows for the tuning of the material's mesomorphic properties, such as the temperature range of the liquid crystal phase and the specific type of phase formed (e.g., nematic, smectic). mdpi.com this compound can serve as a core structure in the synthesis of such materials, with the halogen atoms providing sites for the attachment of flexible alkyl or alkoxy chains, which are common features of liquid crystalline molecules.
In polymer science, this biphenyl derivative can be used as a monomer in polymerization reactions, particularly through cross-coupling methodologies. The resulting polymers can possess tailored electronic and photophysical properties, making them suitable for a range of applications. The ability to precisely control the structure of the polymer backbone by incorporating specific biphenyl units allows for the fine-tuning of properties like conductivity, band gap, and solubility.
| Property | Relevance to Liquid Crystals | Relevance to Polymers |
| Rigid Biphenyl Core | Promotes the formation of ordered, anisotropic liquid crystalline phases. | Contributes to the thermal stability and mechanical strength of the polymer. |
| Linear Molecular Shape | Favors the alignment of molecules, which is essential for liquid crystal behavior. | Can lead to semi-crystalline or crystalline polymer structures with enhanced properties. |
| Halogen Substituents | Act as reactive sites for the attachment of terminal groups to modify mesophase behavior. | Serve as points for polymerization and post-polymerization modification. |
Organic semiconductors are a class of materials that form the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ebsco.com These materials are typically based on π-conjugated organic molecules or polymers. merckmillipore.com The biphenyl scaffold of this compound, with its extended π-system, makes it a suitable building block for the synthesis of organic semiconductors. tcichemicals.com The presence of the halogen atoms allows for its incorporation into larger conjugated systems through reactions like Suzuki or Stille coupling. By carefully selecting the coupling partners, the electronic properties of the resulting semiconductor, such as the charge carrier mobility and the energy levels, can be systematically varied to meet the requirements of specific device applications.
Enabling the Synthesis of Chiral Biaryl Compounds and Investigation of Atropisomerism
Biphenyls that are substituted at the ortho positions with bulky groups can exhibit a form of chirality known as atropisomerism. This arises from restricted rotation around the single bond connecting the two phenyl rings. nih.gov If the rotational barrier is high enough, the two resulting stereoisomers (atropisomers) can be isolated. nih.gov The this compound structure, with a bromine atom at the 2-position, presents a classic case for potential atropisomerism, as the ortho-bromo substituent and the adjacent phenyl ring create significant steric hindrance.
This compound is therefore a valuable precursor for the synthesis of axially chiral biaryl compounds. nih.gov These chiral molecules have found widespread application as ligands in asymmetric catalysis, where they can induce high levels of stereoselectivity in chemical reactions. nih.gov The synthesis of enantiomerically pure atropisomers often involves strategies such as chiral resolution or asymmetric synthesis, and this compound provides a suitable substrate for these investigations. The study of the rotational barrier in such molecules also provides fundamental insights into the nature of conformational isomerism.
Role in the Development of Novel Catalysts and Ligands for Organic Reactions
The development of new and efficient catalysts and ligands is a central theme in modern organic synthesis. Axially chiral biaryl compounds, as mentioned previously, are a privileged class of ligands for asymmetric catalysis. nih.gov this compound serves as a key starting material for the synthesis of such ligands. Through sequential cross-coupling reactions at the bromine and iodine positions, various phosphine (B1218219), amine, or other coordinating groups can be introduced to create a diverse library of potential ligands. The chirality of these ligands can then be exploited to control the stereochemical outcome of a wide range of metal-catalyzed reactions, including hydrogenations, cross-couplings, and cycloadditions. The ability to systematically modify the structure of the ligand, starting from a common precursor like this compound, is crucial for the optimization of catalyst performance for a given transformation.
Conclusion and Future Research Perspectives
Synthesis and Reactivity: Summary of Key Achievements and Methodological Advances in 2-Bromo-3-iodo-1,1'-biphenyl Chemistry
Detailed and specific research on the synthesis and reactivity exclusively for the isomer this compound is not extensively documented in readily available scientific literature. However, the synthesis of related bromo-iodo-biphenyl isomers is well-established, typically employing palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. For instance, the synthesis of isomers like 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl has been achieved with high yields through the coupling of a substituted iodobenzene (B50100) with a corresponding boronic acid chemicalbook.com.
General methodologies for the synthesis of biphenyl (B1667301) derivatives often involve the coupling of aryl halides with arylboronic acids. The reactivity of the carbon-halogen bond is a key factor, with the carbon-iodine bond being more reactive than the carbon-bromine bond in typical palladium-catalyzed reactions. This differential reactivity is a cornerstone for the selective functionalization of such dihalogenated compounds.
Challenges and Opportunities in Selective Functionalization of Polyhalogenated Biphenyls
The selective functionalization of polyhalogenated biphenyls, including scaffolds like this compound, presents both significant challenges and exciting opportunities for synthetic chemists.
Challenges:
Site Selectivity: Achieving high selectivity for one halogen over another, especially when they are on the same aromatic ring, can be difficult due to similar electronic and steric environments.
Catalyst Control: Developing catalyst systems that can differentiate between C-Br and C-I bonds with high fidelity is an ongoing area of research. Ligand design plays a crucial role in modulating the catalyst's activity and selectivity.
Substrate Scope: The efficiency of selective cross-coupling reactions can be highly dependent on the substitution pattern of the biphenyl core and the nature of the coupling partners.
Opportunities:
Sequential Functionalization: The differential reactivity of the C-I and C-Br bonds provides a powerful tool for the stepwise introduction of different functional groups. This allows for the construction of complex and highly tailored molecular architectures.
Orthogonal Chemistry: The two different halogen atoms can be seen as orthogonal handles, allowing for participation in different types of coupling reactions under distinct conditions.
Access to Novel Structures: Overcoming the challenges of selective functionalization opens the door to a vast array of novel biphenyl derivatives with potentially unique electronic, optical, or biological properties.
Table 1: Comparison of Carbon-Halogen Bond Properties Relevant to Cross-Coupling Reactions
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition (Pd) |
|---|---|---|
| C-I | ~65 | Highest |
| C-Br | ~81 | Intermediate |
| C-Cl | ~96 | Lowest |
This table presents generalized data to illustrate trends in reactivity.
Emerging Research Directions in Synthetic Methodology and Materials Innovation Driven by Dihalogenated Biphenyl Scaffolds
Dihalogenated biphenyls are increasingly recognized as versatile building blocks for the development of advanced materials and novel synthetic methodologies.
Emerging Research Directions in Synthetic Methodology:
Photoredox Catalysis: Light-mediated reactions are emerging as a powerful tool for the selective activation of carbon-halogen bonds, potentially offering new pathways for the functionalization of polyhalogenated biphenyls under mild conditions.
Earth-Abundant Metal Catalysis: While palladium is a dominant catalyst, research into using more sustainable and cost-effective metals like copper, nickel, and iron for cross-coupling reactions is gaining momentum.
C-H Activation: The direct functionalization of C-H bonds on the biphenyl scaffold, in conjunction with the existing halogen handles, offers a highly efficient route to complex molecules, minimizing the need for pre-functionalized starting materials.
Materials Innovation:
Organic Electronics: The rigid and planar structure of the biphenyl core, combined with the ability to tune its electronic properties through selective functionalization of the C-Br and C-I bonds, makes these scaffolds highly promising for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of different substituents can precisely control the HOMO-LUMO energy levels of the resulting materials.
Ligand Development: Dihalogenated biphenyls serve as precursors for the synthesis of sophisticated phosphine (B1218219) ligands (e.g., biaryl phosphines) that are crucial for a wide range of catalytic applications, including asymmetric catalysis.
Advanced Polymers: Incorporation of specifically functionalized biphenyl units into polymer backbones can lead to materials with enhanced thermal stability, specific optical properties, or improved charge transport characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
